molecular formula C15H24N2O3S B11160359 N-butyl-3-(butylsulfamoyl)benzamide

N-butyl-3-(butylsulfamoyl)benzamide

Cat. No.: B11160359
M. Wt: 312.4 g/mol
InChI Key: OBCLGBFHRNHEAC-UHFFFAOYSA-N
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Description

N-butyl-3-(butylsulfamoyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a benzamide core with a butyl group and a butylsulfamoyl group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(butylsulfamoyl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts such as Cu(OTf)2 can enhance the efficiency of these reactions . Additionally, the Ritter reaction, which involves the reaction of nitriles with tert-butyl dicarbonate, is another method used for the synthesis of N-butyl amides .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(butylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.

Scientific Research Applications

N-butyl-3-(butylsulfamoyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-3-(butylsulfamoyl)benzamide involves its interaction with specific molecular targets. For example, it can act as an allosteric activator of human glucokinase, which is involved in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and leading to increased glucose utilization.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H24N2O3S

Molecular Weight

312.4 g/mol

IUPAC Name

N-butyl-3-(butylsulfamoyl)benzamide

InChI

InChI=1S/C15H24N2O3S/c1-3-5-10-16-15(18)13-8-7-9-14(12-13)21(19,20)17-11-6-4-2/h7-9,12,17H,3-6,10-11H2,1-2H3,(H,16,18)

InChI Key

OBCLGBFHRNHEAC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)NCCCC

Origin of Product

United States

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